molecular formula C17H17ClN4OS B2680916 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034563-96-5

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea

Cat. No. B2680916
CAS RN: 2034563-96-5
M. Wt: 360.86
InChI Key: VHNVOXAARVREIA-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea, also known as PTUPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Hydrogel Formation

  • Lloyd and Steed (2011) discovered that a compound similar to our target compound forms hydrogels in acidic environments. This ability is influenced by the anions present and can be utilized to adjust the physical properties of the gels. Such materials have potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Antibacterial Agents

  • Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, similar in structure to the compound . They found these compounds to exhibit significant antibacterial properties, suggesting potential applications in antimicrobial therapies (Azab et al., 2013).

Acaricidal Activity

  • Xie Xian-ye (2007) synthesized ureas and thioureas related to our compound of interest and found them to exhibit acaricidal activity. This suggests their potential use in agricultural pest control (Xie Xian-ye, 2007).

Inhibitors of MAP Kinase p38α

  • Getlik et al. (2012) designed and synthesized N-pyrazole, N'-thiazole urea inhibitors for p38α mitogen-activated protein kinase. These compounds are potential therapeutic agents for diseases related to this kinase, such as inflammatory diseases (Getlik et al., 2012).

Anti-Tumor Agents

  • Gomha, Edrees, and Altalbawy (2016) developed bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma. This indicates a potential application in cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-15-4-2-13(3-5-15)10-19-17(23)20-11-16(14-6-9-24-12-14)22-8-1-7-21-22/h1-9,12,16H,10-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVOXAARVREIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea

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